molecular formula C8H5N3O B112330 3-Amino-1,2-benzisoxazole-6-carbonitrile CAS No. 229623-53-4

3-Amino-1,2-benzisoxazole-6-carbonitrile

Cat. No.: B112330
CAS No.: 229623-53-4
M. Wt: 159.14 g/mol
InChI Key: OCJIURFDSUKEMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1,2-benzisoxazole-6-carbonitrile is a chemical compound with the molecular formula C8H5N3O It is known for its unique structure, which includes an amino group, a benzisoxazole ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,2-benzisoxazole-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of 2-nitrobenzaldehyde with hydroxylamine to form 2-nitrobenzaldoxime, which is then cyclized to form the benzisoxazole ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, to form corresponding oxides.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Formation of oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzisoxazole derivatives.

Scientific Research Applications

3-Amino-1,2-benzisoxazole-6-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1,2-benzisoxazole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

  • 3-Amino-1,2-benzoxazole-6-carbonitrile
  • 3-Amino-1,2-benzisoxazole-5-carbonitrile
  • 3-Amino-1,2-benzisoxazole-4-carbonitrile

Comparison: 3-Amino-1,2-benzisoxazole-6-carbonitrile is unique due to its specific substitution pattern on the benzisoxazole ring. This unique structure can influence its reactivity and biological activity, making it distinct from other similar compounds. The position of the amino and carbonitrile groups can affect the compound’s ability to interact with biological targets and its overall stability.

Properties

IUPAC Name

3-amino-1,2-benzoxazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O/c9-4-5-1-2-6-7(3-5)12-11-8(6)10/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJIURFDSUKEMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)ON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466446
Record name 3-Amino-1,2-benzisoxazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229623-53-4
Record name 3-Amino-1,2-benzisoxazole-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=229623-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-1,2-benzisoxazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1 M potassium tert-butoxide in THF (11.0 mL, 11.0 mmol) was added acetone oxime (0.824 g, 11.3 mmol) in one portion. After stirring for 20 min at room temperature, a solution of 2-fluoro-terephthalonitrile (1.48 g, 10.1 mmol) in THF (11 mL) was slowly added through a syringe. The reaction mixture warmed up and turned into a red solution. After stirring for 1.5 hrs at room temperature, the mixture was heated at 60° C. for 1 hr. The reaction was quenched with a mixture of saturated ammonium chloride solution and water (1:1, 10 mL). THF was removed by rotary evaporation. The reaction mixture was then partitioned between ethyl acetate (30 mL) and brine (20 mL). The organic layer was separated and dried over anhydrous sodium sulfate. The solvent was then removed in vacuo to provide a yellow solid. The solid was then treated with a mixture of EtOH (22 mL) and HCl (1 N, 14 mL) at reflux for 1.5 hrs. After cooling to room temperature, the reaction mixture was basified with solid sodium carbonate and partitioned between ethyl acetate (100 mL) and water (20 mL). The aqueous layer was further extracted with ethyl acetate (2×25 mL). All organic layers were combined and extracted with water (3.25 mL), brine (30 mL) then dried over anhydrous sodium sulfate. Rotary evaporation of solvent afforded a light brown solid. LC/MS (ESI) showed the desired mass (M+H++CH3CN: 201.1). All crude was dissolved in minimum amount of MeOH/DCM (5:95) and loaded onto a silica column. The product was eluted with (2 M NH3 in MeOH)/DCM (5:95). A light brown solid was obtained (1.01 g).
Name
Quantity
14 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.824 g
Type
reactant
Reaction Step Two
Name
Quantity
11 mL
Type
solvent
Reaction Step Two
Quantity
1.48 g
Type
reactant
Reaction Step Three
Name
Quantity
11 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
H+ CH3CN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
MeOH DCM
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.